Cas no 1689872-41-0 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid)

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
- EN300-1164533
- 1689872-41-0
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
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- Inchi: 1S/C24H25N3O4/c1-15(2)27-13-16(12-25-27)22(11-23(28)29)26-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,12-13,15,21-22H,11,14H2,1-2H3,(H,26,30)(H,28,29)/t22-/m1/s1
- InChI Key: HJQRTXYVHRZGOD-JOCHJYFZSA-N
- SMILES: O(C(N[C@H](CC(=O)O)C1C=NN(C=1)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 419.18450629g/mol
- Monoisotopic Mass: 419.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4Ų
- XLogP3: 3.1
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164533-2500mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 2500mg |
$1931.0 | 2023-10-03 | ||
Enamine | EN300-1164533-100mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 100mg |
$867.0 | 2023-10-03 | ||
Enamine | EN300-1164533-50mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1164533-1.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164533-500mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 500mg |
$946.0 | 2023-10-03 | ||
Enamine | EN300-1164533-250mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1164533-10000mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-1164533-1000mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1164533-5000mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
1689872-41-0 | 5000mg |
$2858.0 | 2023-10-03 |
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
Exploring the Chemical and Biological Properties of (3R)-3-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic Acid (CAS No. 1689872-41-0)
The compound (3R)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid, identified by the CAS number 1689872410, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule, with its intricate structure, has garnered attention due to its potential applications in therapeutic development and its unique chemical properties.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a pyrazole ring, and a propanoic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthesis and subsequent reactions. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the molecule's stability and bioactivity potential.
Recent studies have highlighted the importance of chiral centers in determining the pharmacokinetic and pharmacodynamic properties of drugs. In this compound, the (R) configuration at the third carbon atom is critical for its biological activity and selectivity. This stereochemistry ensures that the molecule interacts specifically with its target receptors or enzymes, making it a promising candidate for targeted therapies.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques with precise stereochemical control. The use of Fmoc protection during synthesis not only facilitates the construction of complex structures but also enhances the molecule's stability during isolation and purification.
From a biological standpoint, this compound has shown potential in modulating key cellular pathways involved in inflammation, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated its ability to inhibit specific enzymes or receptors associated with these conditions, suggesting its role as a lead compound for drug development.
In terms of applications, this compound serves as a valuable tool in medicinal chemistry for exploring structure–activity relationships (SAR). By modifying substituents on the pyrazole ring or altering the Fmoc group, researchers can investigate how these changes influence bioavailability, efficacy, and toxicity.
Moreover, the integration of computational chemistry methods has provided deeper insights into the molecular interactions of this compound with its targets. Molecular docking studies have revealed favorable binding modes that align with experimental observations, further validating its therapeutic potential.
In conclusion, (3R)-3-{[(9H-fluoren-9-y l)methoxycarbonyl]amino}-3-[1-(propan -2 -yl)-1H-pyrazol -4 - yl]propanoic acid stands as a testament to the progress in synthetic chemistry and its application in drug discovery. Its unique structure, stereochemical properties, and biological activity make it a compelling subject for further research and development.
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